molecular formula C12H10F3N3O B14066193 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 101708-03-6

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14066193
CAS No.: 101708-03-6
M. Wt: 269.22 g/mol
InChI Key: TWHFXPYYNZKSMU-UHFFFAOYSA-N
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Description

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine synthesis . By inhibiting this enzyme, the compound can exert anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group

Properties

CAS No.

101708-03-6

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H10F3N3O/c1-7-6-10(18-17-7)11(19)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)

InChI Key

TWHFXPYYNZKSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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